[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid
CAS No.:
Cat. No.: VC13501378
Molecular Formula: C11H9BF3NO3
Molecular Weight: 271.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BF3NO3 |
|---|---|
| Molecular Weight | 271.00 g/mol |
| IUPAC Name | [6-methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid |
| Standard InChI | InChI=1S/C11H9BF3NO3/c1-19-6-2-3-9-7(4-6)8(12(17)18)5-10(16-9)11(13,14)15/h2-5,17-18H,1H3 |
| Standard InChI Key | NXWRVQDMXSGLCN-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=NC2=C1C=C(C=C2)OC)C(F)(F)F)(O)O |
| Canonical SMILES | B(C1=CC(=NC2=C1C=C(C=C2)OC)C(F)(F)F)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s quinoline core is a bicyclic structure comprising a benzene ring fused to a pyridine ring. The methoxy (-OCH₃) group at position 6 donates electron density through resonance, while the electron-withdrawing trifluoromethyl (-CF₃) group at position 2 creates an electronic asymmetry that influences reactivity. The boronic acid (-B(OH)₂) group at position 4 enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₁H₉BF₃NO₃ |
| Molecular Weight | 271.00 g/mol |
| IUPAC Name | [6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid |
| SMILES Notation | B(C1=CC(=NC2=C1C=C(C=C2)OC)C(F)(F)F)(O)O |
| Topological Polar Surface Area | 83.8 Ų |
| Hydrogen Bond Donor/Acceptor Count | 3/6 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structure. For analogous 4(1H)-quinolone derivatives, ¹H NMR spectra typically show aromatic proton resonances between δ 7.0–8.3 ppm, with the boronic acid protons appearing as broad singlets near δ 8.5–9.0 ppm . The trifluoromethyl group’s ¹⁹F NMR signal is observed around δ -60 to -70 ppm . HRMS data for related compounds, such as 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones, exhibit mass accuracy within 0.0003 Da, ensuring precise molecular formula confirmation .
Synthesis and Optimization
Synthetic Pathways
The synthesis of [6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid involves multi-step protocols, often beginning with the formation of the quinoline core. A representative approach includes:
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Quinoline Formation: Condensation of aniline derivatives with β-keto esters under acidic conditions, followed by cyclization.
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Functionalization: Introduction of the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution.
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Boronation: Installation of the boronic acid moiety using palladium-catalyzed Miyaura borylation or directed ortho-metalation strategies .
Table 2: Representative Reaction Conditions for Boronation
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, 80°C | 65–75 |
| Suzuki Coupling | Ar-X, Pd(PPh₃)₄, Na₂CO₃, 85°C | 70–85 |
Challenges in Synthesis
Key hurdles include:
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Regioselectivity: Ensuring precise substitution at positions 2, 4, and 6 requires carefully controlled conditions.
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Boronic Acid Stability: The -B(OH)₂ group is prone to protodeboronation under acidic or aqueous conditions, necessitating anhydrous reaction environments.
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Purification: Chromatographic separation is often required due to the polar nature of the boronic acid moiety.
Applications in Medicinal Chemistry
Table 3: Comparative Antimalarial Activity of Quinoline Derivatives
| Compound | EC₅₀ (nM) | Metabolic Stability (CLᵢₙₜ, μL/min·mg) |
|---|---|---|
| ELQ-300 | 0.3 | 12 |
| P4Q-391 | 0.4 | 15 |
| [6-Methoxy-2-(CF₃)QA] | N/A | 17 (predicted) |
Materials Science Applications
Organic Electronics
The electron-deficient trifluoromethyl group and planar quinoline core make this compound a candidate for electron-transport materials in OLEDs. Boronic acids also serve as linkers in metal-organic frameworks (MOFs), enabling tunable porosity for gas storage.
Sensor Development
Boronic acids bind diols and sugars, forming reversible complexes. Functionalization of this compound could yield fluorescence-based sensors for glucose monitoring or pathogen detection .
Challenges and Future Directions
Limitations
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Solubility: The compound’s low aqueous solubility (predicted LogP = 2.8) hampers pharmaceutical application.
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Synthetic Complexity: Multi-step synthesis reduces scalability.
Optimization Strategies
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